molecular formula C6H6ClNO2S B3176668 2-Methylpyridine-4-sulfonyl chloride CAS No. 1025509-77-6

2-Methylpyridine-4-sulfonyl chloride

Cat. No. B3176668
CAS RN: 1025509-77-6
M. Wt: 191.64 g/mol
InChI Key: YEVNZFBCVWXEBS-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO2S . It is used in various chemical reactions and has significant importance in the field of chemistry .


Synthesis Analysis

The synthesis of 2-Methylpyridines can be achieved via α-Methylation . This process involves progressing the starting material through a column packed with Raney nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The molecular structure of 2-Methylpyridine-4-sulfonyl chloride consists of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms . The InChI code for this compound is 1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 .


Chemical Reactions Analysis

2-Methylpyridine-4-sulfonyl chloride is involved in various chemical reactions. It is used as a reagent in the synthesis of other chemical compounds . The reactions involving this compound are complex and require careful handling and precise control of conditions .

Scientific Research Applications

Flow Synthesis of 2-Methylpyridines via α-Methylation

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . This method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Synthesis of Substituted Pyridine-3-Sulfonyl Chlorides

The conditions for the synthesis of substituted pyridine-3-sulfonyl chlorides were optimized by taking into account the detailed understanding of this substitution . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . This method is applicable to the synthesis of unsubstituted and monosubstituted pyridine-3-sulfonic acids .

Synthesis of 2,5-Dichloro-4,6-dimethylpyridine-3-sulfonyl Chloride

2,5-Dichloro-4,6-dimethylpyridine-3-sulfonyl Chloride was synthesized from the aminopyridine 2b . The conversion of 3-aminopyridines into the corresponding pyridine-3-sulfonyl chlorides included stages of amine diazotation and subsequent substitution of diazo group in the intermediate pyridine-3-diazonium chlorides .

Synthesis of Photoactive Compounds

A new type of photoactive compound was obtained by the esterification of tannic acid with 2-diazo-1-naphthoquinone-4-sulfonyl chloride . The new obtained compound possessed both a photosensitive group of diazonaphthoquinone sulfonate and a group of acidolytic protection .

Mechanism of Action

Target of Action

Sulfonyl chlorides, in general, are known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives . These reactions are often used in the synthesis of pharmaceuticals, herbicides, and other biologically active compounds .

Mode of Action

2-Methylpyridine-4-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chloride leaving group is displaced by a nucleophile, such as an amine or alcohol, resulting in the formation of a new bond . For example, it can react with ammonia to form a sulfonyl amide .

Biochemical Pathways

The compound can be used as a reagent in the suzuki–miyaura coupling, a widely-used reaction in organic chemistry for forming carbon-carbon bonds . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .

Pharmacokinetics

The physicochemical properties of the compound, such as its lipophilicity and water solubility, can influence its pharmacokinetics . For instance, its calculated Log P value suggests that it is moderately lipophilic, which could influence its absorption and distribution .

Result of Action

The compound can be used as a reagent in the synthesis of various derivatives, such as sulfonic acids and sulfonyl amides . These derivatives can have various applications, including use as pharmaceuticals and plant growth regulators .

Action Environment

The action of 2-Methylpyridine-4-sulfonyl chloride can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a suitable nucleophile, can affect the compound’s reactivity . Furthermore, the compound’s stability can be influenced by factors such as pH and temperature .

Safety and Hazards

Handling 2-Methylpyridine-4-sulfonyl chloride requires safety precautions due to its hazardous nature . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it is recommended to use protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions in the research and use of 2-Methylpyridine-4-sulfonyl chloride could involve its application in the synthesis of new compounds and in the development of more efficient and greener chemical processes . The continuous flow method used in the synthesis of 2-Methylpyridines represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

properties

IUPAC Name

2-methylpyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVNZFBCVWXEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyridine-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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